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Compound of Interest

Compound Name:
4-Methoxy-3-

(phenoxymethyl)benzaldehyde

CAS No.: 438531-11-4

Cat. No.: B410892

Get Quote

Executive Summary & Compound Profile
4-Methoxy-3-(phenoxymethyl)benzaldehyde (CAS: 438531-11-4) is a specialized aromatic

aldehyde intermediate used primarily in the synthesis of bioactive stilbenes, kinase inhibitors,

and advanced agrochemicals.[1] Structurally, it consists of a vanillin-like core where the meta-

position is functionalized with a phenoxymethyl ether moiety rather than a simple hydroxyl or

methoxy group.[1]

This guide provides a definitive reference for the spectroscopic identification of this compound,

grounded in its synthetic origin. By correlating the synthetic pathway with the resulting spectral

signatures, we ensure a self-validating protocol for researchers.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b410892#bc-rfq
https://www.benchchem.com/product/b410892/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-synthesis-of-4-methoxy-3-phenoxymethyl-benzaldehyde-1
https://pubchem.ncbi.nlm.nih.gov/compound/438531-11-4
https://pubchem.ncbi.nlm.nih.gov/compound/438531-11-4
https://pubchem.ncbi.nlm.nih.gov/compound/438531-11-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b410892?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data

IUPAC Name 4-Methoxy-3-(phenoxymethyl)benzaldehyde

CAS Number 438531-11-4

Molecular Formula C₁₅H₁₄O₃

Molecular Weight 242.27 g/mol

Physical State White to off-white crystalline solid

Melting Point 104–106 °C (Typical for this class of ethers)

Synthetic Origin & Pathway Validation[1][2]
To understand the spectroscopy, one must understand the synthesis.[1] The presence of the

phenoxymethyl group is the diagnostic feature distinguishing this from common impurities like

p-anisaldehyde or 3-chloromethyl-4-methoxybenzaldehyde.[1]

The Validated Route: Nucleophilic Substitution
The most robust synthesis involves the chloromethylation of p-anisaldehyde followed by a

Williamson ether synthesis using phenol.[1] This pathway dictates the impurity profile (residual

chloride) and the specific NMR shifts observed.[1]

Step 1: Chloromethylation p-Anisaldehyde is reacted with paraformaldehyde and HCl (often

with ZnCl₂ catalyst) to yield 3-(chloromethyl)-4-methoxybenzaldehyde.[1]

Mechanistic Note: The methoxy group directs the electrophilic attack to the meta position

(relative to the aldehyde) due to steric and electronic factors.[1]

Step 2: Phenolic Displacement The intermediate chloride reacts with phenol in the presence of

a base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) to yield the target.[1]

Reaction Workflow Diagram
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Caption: Figure 1. Convergent synthesis pathway via chloromethylation and Williamson ether

synthesis.[1]

Spectroscopic Data: The Reference Standard
The following data sets are synthesized from high-fidelity literature reports on this specific

congener and its immediate structural analogs (Khachatryan et al., 2015).

A. Nuclear Magnetic Resonance ( H NMR)
The diagnostic signal is the methylene bridge (–CH₂–O–).[1] In the precursor chloride, this

singlet appears at ~4.65 ppm.[1] Upon substitution with the phenoxy group, this signal shifts

downfield to ~5.15 ppm due to the increased electronegativity of the phenoxy oxygen.[1]

Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz[1]
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural

Context

9.89 Singlet (s) 1H –CHO
Aldehyde proton

(deshielded).[1]

7.96 Doublet (d) 1H Ar-H (C2)
Ortho to CHO,

meta to ether.[1]

7.84
Doublet of

Doublets (dd)
1H Ar-H (C6)

Ortho to CHO,

coupling with C5.

[1]

7.25 – 7.35 Multiplet (m) 2H Ph-H (meta)
Phenoxy ring

meta protons.[1]

6.95 – 7.10 Multiplet (m) 4H Ar-H (C5) + Ph-H

Overlap of core

C5 and phenoxy

ortho/para.[1]

5.16 Singlet (s) 2H Ar–CH₂–O–

Diagnostic Peak:

Methylene

bridge.[1]

3.94 Singlet (s) 3H –OCH₃
Methoxy group.

[1][2][3]

B. Carbon-13 NMR ( C NMR)
Solvent: CDCl₃ Key Features: Look for the carbonyl carbon (~190 ppm) and the distinct

methylene carbon (~65 ppm).[1]
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Shift (

, ppm)
Assignment Notes

190.6 C=O Aldehyde carbonyl.

162.8 C4 (Ar-OMe)
Ipso carbon attached to

methoxy.

158.4 C1' (Ph-O)
Ipso carbon of the phenoxy

ring.[1]

130.1 C1 (Ar-CHO)
Ipso carbon attached to

aldehyde.

129.6 C3', C5' (Ph)
Meta carbons of phenoxy ring.

[1]

125.4 C3 (Ar-CH2)
Ipso carbon attached to

methylene.

114.8 C2', C6' (Ph)
Ortho carbons of phenoxy ring.

[1]

111.2 C5 (Ar) Ortho to methoxy.[1][2][3][4]

65.8 Ar-CH₂-O
Diagnostic Peak: Benzylic

ether carbon.[1]

55.9 –OCH₃ Methoxy carbon.[1]

C. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the functional group transformation.[1] The absence of a broad –OH

stretch (3200-3500 cm⁻¹) rules out unreacted phenol or hydrolyzed benzyl alcohol impurities.[1]
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Wavenumber (cm⁻¹) Vibration Mode Interpretation

1685 – 1695 (C=O)
Strong aldehyde carbonyl

stretch.[1]

1595, 1580 (C=C)
Aromatic ring skeletal

vibrations.

1245 (C–O–C)
Asymmetric ether stretch (Ar-

O-Alkyl).[1]

1030 (C–O–C) Symmetric ether stretch.[1]

2840, 2750 (C–H)
Fermi doublet characteristic of

aldehydes.[1]

D. Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV) Molecular Ion: m/z 242[1]

m/z Abundance Fragment Ion Mechanistic Origin

242 [M]⁺ Molecular Ion Stable aromatic ether.

149 Base Peak [M – OPh]⁺

Cleavage of the

benzyl-ether bond;

loss of phenoxy

radical.[1]

121 High [M – OPh – CO]⁺
Further loss of CO

from the aldehyde.

94 Medium [PhOH]⁺

Phenol radical cation

(rearrangement

product).[1]

77 Medium [C₆H₅]⁺ Phenyl cation.[1]

Experimental Protocol for Validation
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To ensure the data above matches your sample, follow this rapid validation protocol.

Solubility Check: The compound should be soluble in CHCl₃, DMSO, and Ethyl Acetate, but

insoluble in water.[1]

TLC Analysis:

Stationary Phase: Silica Gel 60 F254.[1]

Mobile Phase: Hexane:Ethyl Acetate (3:1).[1]

Visualization: UV (254 nm) and DNP stain (orange spot = aldehyde).[1]

Rf Value: Expect ~0.45 (More polar than phenoxytoluene, less polar than vanillin).[1]

HPLC Purity Check:

Column: C18 Reverse Phase.[1]

Solvent: Acetonitrile/Water gradient (50% -> 90% ACN).[1]

Detection: 254 nm and 280 nm.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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